2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of cyclopropyl and difluoromethyl groups further enhances its chemical properties, making it a valuable molecule for research and industrial applications.
Scientific Research Applications
2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a cyclopropyl-substituted pyrazole with a difluoromethylating agent can yield the desired product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The process may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopropyl-4-(trifluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-(3-Cyclopropyl-4-(methyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid: This compound has a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from its analogs and enhance its potential for various applications .
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-6-4-8(12(14)15)10-11(7-2-3-7)17-18(5-9(19)20)13(10)16-6/h4,7,12H,2-3,5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWORTBHQDPDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C3CC3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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